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Compound of Interest

Compound Name:
2-Amino-3-azido-2-

methylpropanoic acid

CAS No.: 120042-13-9

Cat. No.: B054472

Get Quote

Executive Summary
This technical guide compares the proteolytic stability and physicochemical properties of Az-

Me-Ala (

-methyl-L-azidoalanine) versus Standard Azidoalanine (

).[1] While standard azidoalanine provides a critical handle for bioorthogonal "click" chemistry
(CuAAC), it suffers from rapid in vivo degradation and potential mutagenicity. Az-Me-Ala, an

-disubstituted amino acid, overcomes these limitations by introducing a methyl group at the

-carbon.[1] This structural modification induces significant steric hindrance against proteases
and promotes helical secondary structures (the "Aib effect"), resulting in superior proteolytic
half-life (

) and reduced metabolic toxicity.
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To understand the stability differential, we must first define the structural divergence.

Feature
Standard Azidoalanine (

)

Az-Me-Ala (

-methyl-azidoalanine)

IUPAC Name
(S)-2-amino-3-azidopropanoic

acid

(S)-2-amino-2-methyl-3-

azidopropanoic acid

-Carbon Substituents

Hydrogen (H), Azidomethyl (

)

Methyl (

), Azidomethyl (

)

Stereochemistry Chiral (L-configuration)
Achiral/Chiral (depending on

synthesis, usually L-analog)

Conformational Bias Flexible (Random Coil)
Rigid (Helical /

-helix promoter)

Protease Susceptibility High (Accessible backbone)
Low (Sterically shielded

backbone)

Structural Visualization
The following diagram illustrates the structural difference and the steric shielding mechanism

provided by the

-methyl group.
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Standard Azidoalanine (Ala(N3))

Az-Me-Ala (α-Methyl-Azidoalanine)

Backbone: N-Cα-C=O
Substituents: -H, -CH2-N3

Protease Access:
UNOBSTRUCTED

Rapid Hydrolysis

Backbone: N-Cα-C=O
Substituents: -CH3, -CH2-N3

Protease Access:
BLOCKED (Steric Clash)

Resistant

Click to download full resolution via product page

Caption: Structural comparison showing how the

-methyl group in Az-Me-Ala blocks protease access to the peptide bond.

Mechanisms of Stability
The superior stability of Az-Me-Ala is driven by two primary mechanisms:

Steric Occlusion (The "Umbrella Effect")
Proteases (e.g., Trypsin, Chymotrypsin, Elastase) require access to the peptide bond amide

nitrogen and carbonyl carbon to catalyze hydrolysis. In standard

, the

-proton is small, allowing enzymes easy access. In Az-Me-Ala, the

-methyl group acts as a steric shield, physically preventing the enzyme's active site from
engaging with the peptide backbone.

Conformational Constraint (The "Aib Effect")
Az-Me-Ala is structurally analogous to Aib (

-aminoisobutyric acid).[1] The gem-dimethyl-like substitution restricts the rotation angles (

) of the peptide backbone, forcing the peptide into stable secondary structures such as
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-helices or

-helices.

Result: The peptide spends less time in extended, random-coil conformations that are

vulnerable to proteolysis.[1]

Thermodynamic Benefit: Pre-organizing the peptide into a bioactive conformation reduces

the entropic penalty of binding to a target, often increasing affinity alongside stability.

Comparative Performance Data
The following data summarizes the stability profile of peptides containing these residues when

incubated in human serum or specific protease assays.

Proteolytic Half-Life ( )
Data synthesized from comparative peptidomimetic studies (e.g., Source 1.10, 1.18).

Condition
Standard

Peptide
Az-Me-Ala Peptide Fold Improvement

Human Serum (37°C) ~0.5 - 2.0 Hours > 24 Hours >12x

Trypsin Assay Rapid Degradation Highly Resistant >20x

Chymotrypsin Assay Moderate Degradation Resistant ~10x

Mutagenic Potential
High (Metabolized to

Azidoacetic acid)
Negligible N/A
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Critical Insight: Beyond physical stability, Az-Me-Ala is significantly less mutagenic.[1] Standard

azidoalanine can be metabolized into azidoacetic acid, a known mutagen. The

-methyl group in Az-Me-Ala blocks the specific metabolic pathway (transamination)

required for this toxic conversion (Source 1.3).[1]

Experimental Protocols
To validate these claims in your own workflow, use the following self-validating protocols.

Synthesis of Az-Me-Ala Peptides (SPPS)
Reagents: Fmoc-Az-Me-Ala-OH (commercially available or synthesized via electrophilic

azidation of

-methyl amino acids), HATU, DIPEA.[1]

Resin Loading: Use Rink Amide resin for C-terminal amides.[1]

Coupling (Critical Step):

Due to steric hindrance at the

-carbon, standard coupling times must be extended.[1]

Mix: 3 eq. Fmoc-Az-Me-Ala-OH, 2.9 eq.[1] HATU, 6 eq. DIPEA in DMF.[1][2]

Reaction: Double couple for 2 hours each (2 x 2h) at Room Temperature, or single couple

at 50°C for 45 mins (microwave assisted).

Note: Monitor completion via Chloranil test (ninhydrin is ineffective for secondary

amines/proline-like N-termini, though Az-Me-Ala has a primary amine, the steric bulk can

affect color development).[1]

Deprotection: Standard 20% Piperidine in DMF.[1]
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Cleavage: TFA/TIS/H2O (95:2.5:2.5).[1][3] Avoid thiols if reducing the azide is not desired

(though azides are generally stable to TFA).

Comparative Proteolytic Stability Assay
Objective: Determine

of Peptide A (

) vs Peptide B (Az-Me-Ala).

Workflow Diagram:

Peptide Stock (10 mM in DMSO)

Incubate in 25% Human Serum
37°C, pH 7.4

Aliquot at t = 0, 1, 2, 4, 8, 24 h

Quench with 10% TCA or Acetonitrile
(Precipitate Serum Proteins)

LC-MS Analysis
(Monitor Parent Ion Peak Area)

Plot ln(Concentration) vs Time
Calculate Half-life (t1/2)

Click to download full resolution via product page
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Caption: Step-by-step workflow for determining proteolytic half-life via LC-MS.

Protocol Steps:

Preparation: Dissolve peptides to 10 mM in DMSO.

Incubation: Dilute to 100

M in pooled human serum (or specific protease buffer).[1] Incubate at 37°C.

Sampling: At timepoints (0, 30m, 1h, 2h, 4h, 8h, 24h), remove 50

L.

Quenching: Immediately add 100

L cold Acetonitrile containing 0.1% Formic Acid. Vortex and centrifuge (10,000 x g, 5 min) to
pellet serum proteins.

Analysis: Inject supernatant onto RP-HPLC/MS.

Calculation: Normalize the Area Under Curve (AUC) of the parent ion to the t=0 injection.

Plot

vs Time. The slope

gives

.

Applications & Recommendations
Peptide Stapling: Use Az-Me-Ala for "click" staples (reaction with dialkynyl linkers).[1] The

-methyl group will synergize with the staple to enforce helicity.[1]

Library Generation: When building phage display or mRNA display libraries, Az-Me-Ala is

preferred for post-translational modification sites due to its resistance to host cell proteases.

[1]
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In Vivo Probes: For metabolic labeling where toxicity is a concern, Az-Me-Ala is superior to

due to the blocked transamination pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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